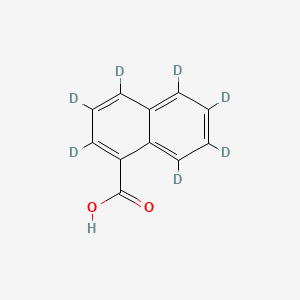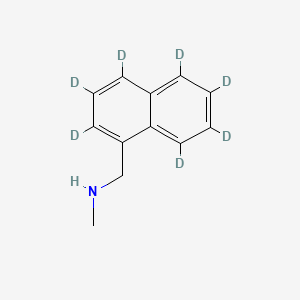
Dextrorphan-d3 Tartrate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrorphan-d3 (tartrate) is a deuterated form of dextrorphan, a metabolite of dextromethorphan. It is categorized as a morphinan and is primarily used as an analytical reference material in various scientific studies. The compound is known for its analgesic and anticonvulsant properties and is used in research related to neuropharmacology and toxicology .
Mechanism of Action
Target of Action
Dextrorphan-d3 Tartrate Salt is a deuterated compound of Dextrorphan Tartrate . It is categorized as a morphinan , which is an active metabolite of dextromethorphan . The primary target of this compound is the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound interacts with its target, the NMDA glutamate receptor, by acting as a noncompetitive antagonist . This means it binds to a site on the receptor that is distinct from the binding site of the agonist, and its binding decreases the activity of the receptor, regardless of the amount of agonist present.
Biochemical Pathways
It is known that the antagonistic action on the nmda glutamate receptor can lead to a variety of downstream effects, including analgesic activity, memory impairments, anticonvulsant activity, and induced hyperlocomotion in certain animal models .
Pharmacokinetics
It is intended for use as an internal standard for the quantification of dextrorphan by gc- or lc-ms . This suggests that it may have similar pharmacokinetic properties to dextrorphan, which is known to be metabolized in the liver and excreted in the urine.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the NMDA glutamate receptor. This can lead to a decrease in neuronal excitability and neurotoxicity, which may manifest as analgesic effects, memory impairments, anticonvulsant activity, and induced hyperlocomotion .
Biochemical Analysis
Biochemical Properties
Dextrorphan-d3 Tartrate Salt is categorized as a morphinan . It has been found to have analgesic activity and can induce memory impairments in rats . It also has anticonvulsant activity and can induce hyperlocomotion in mice . It is known to substitute for phencyclidine (PCP) in rhesus monkeys .
Cellular Effects
This compound is a noncompetitive N-methyl-d-aspartate (NMDA) antagonist . It can attenuate glutamate neurotoxicity in cortical cell cultures , suggesting that it may have a protective effect on neurons.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a noncompetitive NMDA receptor antagonist . This means it binds to a site on the NMDA receptor that is distinct from the active site, preventing the normal operation of the receptor without directly blocking its active site .
Temporal Effects in Laboratory Settings
The stability of this compound is high, with a shelf life of over 8 years when stored at -20°C
Metabolic Pathways
This compound is an active metabolite of dextromethorphan . Dextromethorphan is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextrorphan-d3 (tartrate) involves the deuteration of dextrorphanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of dextrorphan-d3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The final product is then formulated as a neat solid or in solution form for use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Dextrorphan-d3 (tartrate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert dextrorphan-d3 (tartrate) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of dextrorphan-d3 (tartrate) can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dextrorphan-d3 (tartrate) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Dextrorphan-d3 (tartrate) is similar to other morphinan compounds such as:
Dextrorphan: The non-deuterated form of dextrorphan-d3, which shares similar pharmacological properties but lacks the deuterium atoms.
Dextromethorphan: The parent compound of dextrorphan, used as a cough suppressant and in higher doses, as a dissociative hallucinogen.
Levorphanol: The levorotatory enantiomer of racemorphan, which has potent analgesic properties but different pharmacological effects compared to dextrorphan.
The uniqueness of dextrorphan-d3 (tartrate) lies in its deuterated structure, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWIZDKEIWLKQ-AXBPLXCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)



